

# Spectroscopic Data of Benzaldoxime: A Technical Guide

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## Compound of Interest

Compound Name: Benzaldoxime

Cat. No.: B1666162

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This technical guide provides an in-depth overview of the spectroscopic data for **benzaldoxime**, a compound of interest in various chemical and pharmaceutical research fields. The guide details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, presenting quantitative data in structured tables and outlining detailed experimental protocols.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. Below are the  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for syn-**benzaldoxime** in deuterated chloroform ( $\text{CDCl}_3$ ).

### $^1\text{H}$ NMR Data

The  $^1\text{H}$  NMR spectrum of syn-**benzaldoxime** reveals distinct signals for the aromatic protons, the aldehydic proton, and the oxime proton.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
8.93	Singlet	1H	N-OH
8.17	Singlet	1H	CH=N
7.56	Multiplet	2H	ortho-Ar-H
7.48-7.24	Multiplet	3H	meta-, para-Ar-H

## <sup>13</sup>C NMR Data

The <sup>13</sup>C NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift ( $\delta$ ) ppm	Assignment
150.57	C=N
131.82	ipso-Ar-C
130.08	para-Ar-C
128.75	ortho-Ar-C
127.12	meta-Ar-C

## Experimental Protocol for NMR Spectroscopy

Instrumentation: A 300 MHz or higher NMR spectrometer.

Sample Preparation:

- Dissolve approximately 10-20 mg of **benzaldoxime** in about 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>).
- Transfer the solution to a 5 mm NMR tube.
- If required, add a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta$  0.00 ppm).

#### Data Acquisition:

- $^1\text{H}$  NMR:
  - Acquire the spectrum using a standard pulse program.
  - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR:
  - Acquire the spectrum using a proton-decoupled pulse program.
  - A larger number of scans is typically required compared to  $^1\text{H}$  NMR.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of (E)-**benzaldoxime** was recorded as a liquid film.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3304	Strong, Broad	O-H stretch (oxime)[1]
3063	Medium	C-H stretch (aromatic)[1]
1640	Medium	C=N stretch (oxime)
1498	Medium	C=C stretch (aromatic ring)[1]
1449	Medium	C=C stretch (aromatic ring)[1]
1302	Medium	In-plane O-H bend
1210	Medium	C-N stretch
953	Strong	N-O stretch[1]
870	Medium	C-H out-of-plane bend (aromatic)
756	Strong	C-H out-of-plane bend (aromatic)[1]
692	Strong	C-H out-of-plane bend (aromatic)[1]

## Experimental Protocol for IR Spectroscopy (Liquid Film)

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

- Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.
- Place a small drop of liquid **benzaldoxime** onto the surface of one salt plate.
- Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid trapping air bubbles.
- Mount the salt plates in the sample holder of the FTIR spectrometer.

## Data Acquisition:

- Record a background spectrum of the empty spectrometer.
- Place the sample holder with the **benzaldoxime** film in the beam path.
- Acquire the sample spectrum over the range of 4000-400  $\text{cm}^{-1}$ .

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of **benzaldoxime** is typically recorded in a solution.

$\lambda_{\text{max}}$ (nm)	Solvent	Molar Absorptivity ( $\epsilon$ )	Transition
~250	Ethanol	Not explicitly available	$\pi \rightarrow \pi^*$

Note: The  $\lambda_{\text{max}}$  is an approximation based on the publicly available spectrum from the NIST Chemistry WebBook.

## Experimental Protocol for UV-Vis Spectroscopy

Instrumentation: A UV-Vis spectrophotometer.

## Sample Preparation:

- Prepare a stock solution of **benzaldoxime** of a known concentration (e.g., 1 mg/mL) in a UV-grade solvent such as ethanol.
- From the stock solution, prepare a series of dilutions to a concentration range suitable for UV-Vis analysis (typically in the  $\mu\text{g/mL}$  range). The absorbance should ideally be within the linear range of the instrument (generally 0.1 to 1.0).

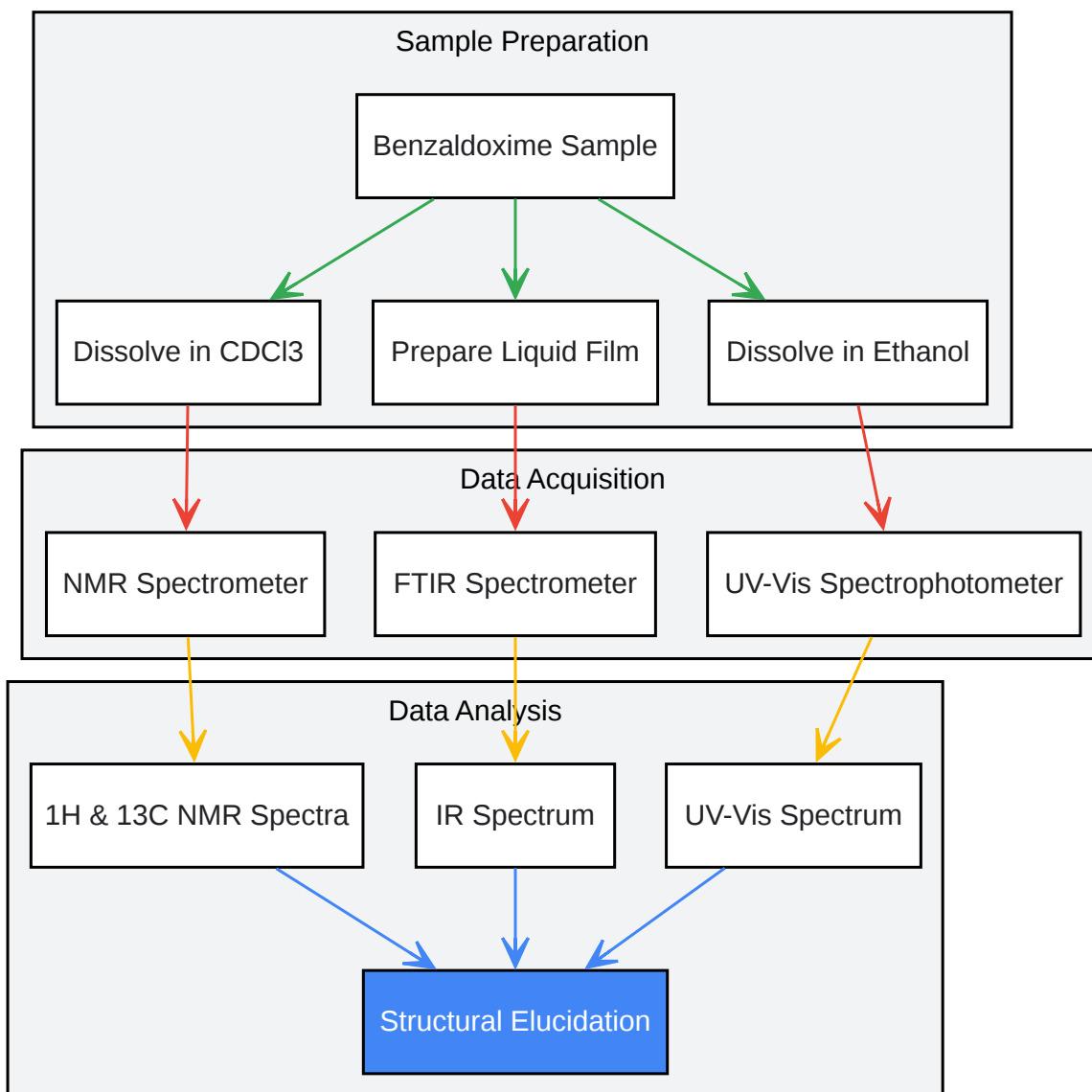
## Data Acquisition:

- Use a quartz cuvette with a 1 cm path length.

- Fill the reference cuvette with the pure solvent (e.g., ethanol) and the sample cuvette with the **benzaldoxime** solution.
- Record the baseline with the solvent-filled cuvette in the beam path.
- Measure the absorbance of the sample solution over a wavelength range of approximately 200-400 nm.
- Identify the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ).

## Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of **benzaldoxime**.



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## References

- 1. rsc.org [rsc.org]
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